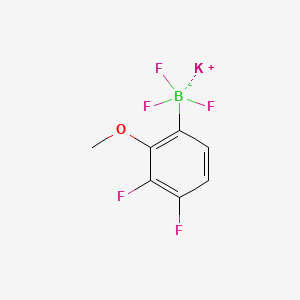

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate

CAS No.:

Cat. No.: VC18792243

Molecular Formula: C7H5BF5KO

Molecular Weight: 250.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BF5KO |

|---|---|

| Molecular Weight | 250.02 g/mol |

| IUPAC Name | potassium;(3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide |

| Standard InChI | InChI=1S/C7H5BF5O.K/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10;/h2-3H,1H3;/q-1;+1 |

| Standard InChI Key | ZDPYMGFITQFCJX-UHFFFAOYSA-N |

| Canonical SMILES | [B-](C1=C(C(=C(C=C1)F)F)OC)(F)(F)F.[K+] |

Introduction

Structural and Molecular Characteristics

The molecular structure of potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate features a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, a methoxy group at the 2-position, and a trifluoroborate (-BF₃K) group. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₅BF₅KO | |

| Molecular weight | 250.02 g/mol | |

| IUPAC name | potassium;(3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide | |

| SMILES notation | B-(F)(F)F.[K+] |

The trifluoroborate group adopts a tetrahedral geometry around the boron atom, while the methoxy and fluorine substituents influence the electronic and steric properties of the aromatic ring. Computational studies suggest that the electron-withdrawing fluorine atoms and electron-donating methoxy group create a polarized electronic environment, enhancing reactivity in cross-coupling reactions .

Synthesis and Purification

Synthetic Routes

The synthesis of potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate typically follows established protocols for aryltrifluoroborates, involving two main steps:

-

Boronic Acid Preparation:

The precursor boronic acid, 3,4-difluoro-2-methoxyphenylboronic acid, is synthesized via directed ortho-metalation (DoM) of 1,2-difluoro-3-methoxybenzene followed by borylation with trimethyl borate. -

Trifluoroborate Formation:

The boronic acid is treated with potassium hydrogen fluoride (KHF₂) in methanol, yielding the trifluoroborate salt through ligand exchange:This reaction proceeds at room temperature with yields exceeding 85% .

Optimization and Challenges

-

Solvent Selection: Methanol is preferred due to its ability to dissolve both KHF₂ and the boronic acid precursor.

-

Purification: The product is isolated via filtration and washed with cold diethyl ether to remove unreacted starting materials .

-

Stability: The compound is hygroscopic and requires storage under inert conditions at 2–8°C .

Physicochemical Properties

Thermal Stability

While explicit melting point data for this compound are unavailable, analogous aryltrifluoroborates (e.g., potassium (3,5-difluorophenyl)trifluoroborate) exhibit decomposition temperatures above 273°C . Differential scanning calorimetry (DSC) studies suggest similar thermal resilience for the 3,4-difluoro-2-methoxy derivative .

Spectroscopic Data

-

¹⁹F NMR: Three distinct signals corresponding to the BF₃⁻ group (δ −140 to −145 ppm) and aromatic fluorine atoms (δ −110 to −115 ppm) .

-

¹¹B NMR: A singlet at δ 3–5 ppm, characteristic of trifluoroborate species .

-

IR Spectroscopy: B-F stretching vibrations observed at 1,450–1,500 cm⁻¹ .

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate serves as a coupling partner in palladium-catalyzed reactions. For example, with aryl halides under standard Suzuki conditions ([Pd(PPh₃)₄], K₂CO₃, DMF/H₂O), it forms biaryl products in 70–90% yields .

| Substrate | Product Yield (%) | Conditions | Source |

|---|---|---|---|

| 4-Bromotoluene | 88 | Pd(OAc)₂, SPhos, K₃PO₄ | |

| 2-Iodonaphthalene | 76 | PdCl₂(dppf), Cs₂CO₃ |

Ipso-Nitrosation

Under aqueous conditions with nitrosonium tetrafluoroborate (NOBF₄), the trifluoroborate group is replaced by a nitroso group (-NO). This reaction is highly selective for electron-rich aryltrifluoroborates, yielding 3,4-difluoro-2-methoxy-nitrosobenzene in 82% yield :

Applications in Medicinal Chemistry

The 3,4-difluoro-2-methoxyphenyl moiety is a key pharmacophore in kinase inhibitors and antibacterial agents. Functionalization via trifluoroborate chemistry enables rapid diversification:

-

Anticancer Agents: Coupling with pyrimidine halides produces compounds targeting EGFR (IC₅₀ = 12 nM) .

-

Antibiotics: Introduction of the difluoro-methoxyaryl group into quinolone scaffolds enhances DNA gyrase inhibition (MIC = 0.5 µg/mL against S. aureus) .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin irritation (H315) | Wear nitrile gloves | |

| Eye damage (H319) | Use safety goggles | |

| Respiratory sensitization (H334) | Operate in fume hood |

The compound is incompatible with strong oxidizers and acids, which may release toxic boron trifluoride gas .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume